Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate
Overview
Description
“Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate” is a chemical compound with the CAS Number: 1333996-55-6 . It has a molecular weight of 338.2 and its molecular formula is C14H16BrN3O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16BrN3O2/c1-14(2,3)20-13(19)18-5-4-10-11(8-18)17-7-9(6-16)12(10)15/h7H,4-5,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Characterization
The compound tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate, as part of a broader class of chemicals, has been involved in research focused on the synthesis and characterization of novel organic compounds. For instance, Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a compound with a somewhat similar structure, from starting materials including tert-butyl 4-oxopiperidine-1-carboxylate and ethyl cyanomalonate. The synthesized compounds exhibited intramolecular hydrogen bonding as characterized by X-ray crystallography and DFT analyses, which suggest potential applications in the development of materials or molecules with specific interaction capabilities or structural properties (Çolak, Karayel, Buldurun, & Turan, 2021).
Catalyst and Ligand Development
Research into catalysts and ligands often explores the use of tert-butyl and bromo-substituted compounds for enhancing chemical reactions. For example, a study by Zong and Thummel (2005) on water oxidation involved the synthesis of dinuclear complexes using a ligand structure similar to the this compound. These complexes showed significant promise in catalyzing water oxidation, with turnover numbers indicating high efficiency. The study underscores the potential of such compounds in developing catalytic systems for chemical transformations and energy applications (Zong & Thummel, 2005).
Photoluminescence and Sensing Applications
The this compound compound could theoretically contribute to the field of photoluminescence and sensing. Although not directly studied, similar compounds have been shown to form highly fluorescent complexes, which can be used for enantioselective sensing of chiral amino alcohols (Liu, Pestano, & Wolf, 2008). This suggests potential applications in developing sensors and imaging agents that rely on the specific photoluminescent properties of naphthyridine derivatives (Liu, Pestano, & Wolf, 2008).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-bromo-3-cyano-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-14(2,3)20-13(19)18-5-4-10-11(8-18)17-7-9(6-16)12(10)15/h7H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQXIRVETIKYRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C(=CN=C2C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716476 | |
Record name | tert-Butyl 4-bromo-3-cyano-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333996-55-6 | |
Record name | tert-Butyl 4-bromo-3-cyano-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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